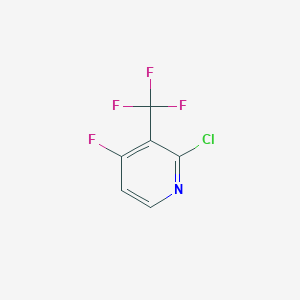

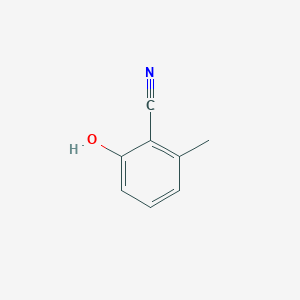

2-Hydroxy-6-methylbenzonitrile

Descripción general

Descripción

2-Hydroxy-6-methylbenzonitrile, also known as O-xylyl cyanide, is a compound that belongs to the class of benzene derivatives. It has a molecular weight of 133.15 . It is in liquid form at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C8H7NO . The InChI code for the compound is 1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.33 . It is soluble, with a solubility of 0.73 mg/ml .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Hydroxy-6-methylbenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been investigated as green corrosion inhibitors for mild steel in acidic conditions, demonstrating significant efficiency in protecting steel surfaces from corrosion. The adsorption of these compounds on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the steel surface. This property makes them valuable for applications in industrial processes where corrosion resistance is crucial (Verma et al., 2015).

Thermochemical Benchmarking

Methylbenzonitriles, including this compound, have been subjected to thorough thermochemical analyses to establish benchmark enthalpies of formation. Such studies are essential in the chemical industry and research for understanding the stability and reactivity of compounds. The data obtained can aid in the development of new materials and the improvement of existing processes by providing fundamental thermochemical properties (Zaitseva et al., 2015).

Safety and Hazards

The safety information for 2-Hydroxy-6-methylbenzonitrile indicates that it should be stored in a refrigerator . The compound is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-hydroxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVKRULJRQDXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511642 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73289-66-4 | |

| Record name | 2-Hydroxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

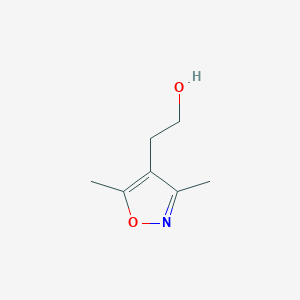

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

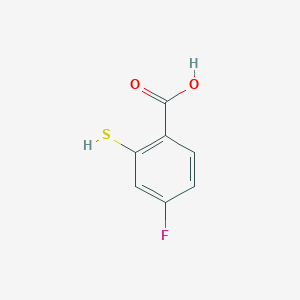

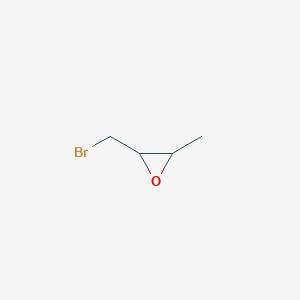

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)